molecular formula C16H24N2O4S B2933184 4-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide CAS No. 1235083-29-0

4-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide

Cat. No.: B2933184
CAS No.: 1235083-29-0
M. Wt: 340.44
InChI Key: PTKIUZOCKLQAFO-UHFFFAOYSA-N
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Description

4-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This benzamide derivative features a piperidine ring with a methanesulfonyl group and an ethoxybenzamide moiety, a structural motif often explored in the development of pharmacologically active compounds. Similar structural frameworks are frequently investigated as modulators of various biological targets, such as kinase enzymes and G-protein coupled receptors (GPCRs) like GPR119 . Researchers may utilize this compound as a key intermediate or building block in organic synthesis, or as a candidate for high-throughput screening in oncology, metabolic diseases, and neuroscience. Its mechanism of action is target-dependent and requires empirical validation. As a high-purity reagent, it is supplied for in vitro analysis and biological testing. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-ethoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-22-15-6-4-14(5-7-15)16(19)17-12-13-8-10-18(11-9-13)23(2,20)21/h4-7,13H,3,8-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKIUZOCKLQAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride and a base.

    Attachment of the Benzamide Core: The benzamide core is attached through an amide coupling reaction, often using coupling reagents like EDCI or HATU.

    Ethoxylation: The ethoxy group is introduced through an etherification reaction using ethyl iodide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy group or the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzamides or piperidines.

Scientific Research Applications

4-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The benzamide scaffold is widely modified to optimize physicochemical and pharmacological properties. Key analogs include:

4-ethoxy-N-(2-phenylquinazolin-4-yl)benzamide (Compound 32)
  • Structure : Benzamide with a 4-ethoxy group linked to a quinazoline ring.
  • Key Differences : Replacement of the piperidine-sulfonyl group with a quinazoline heterocycle.
  • Implications : The quinazoline moiety may enhance DNA intercalation or kinase inhibition, diverging from the neurological targets of the parent compound .
2-methoxy-N-{[4-phenyl-1-(propylthio)piperidin-4-yl]methyl}benzamide (Compound 1)
  • Structure : Methoxybenzamide with a propylthio-piperidine group.
  • Key Differences : Substitution of ethoxy with methoxy and methanesulfonyl with propylthio.
  • Implications : The thioether group may reduce metabolic stability compared to the sulfonyl group in the target compound .
4-ethoxy-N-[(pyridin-4-yl)methyl]benzamide (Y030-3659)
  • Structure : Ethoxybenzamide linked to a pyridinylmethyl group.
  • Implications : Simplified structure may reduce target specificity but improve solubility .
N-((1-(propylsulfonyl)-4-phenylpiperidin-4-yl)methyl)benzamide derivatives (e.g., [18F]CFPyPB)
  • Structure : Benzamide with a propylsulfonyl-piperidine-phenyl group.
  • Key Differences : Propylsulfonyl vs. methanesulfonyl and additional fluoropyridinyl substituents.
  • Implications : Fluorine incorporation enhances blood-brain barrier penetration, relevant for neuroimaging or antipsychotic applications .

Physicochemical Properties

Compound Name Molecular Weight Key Substituents LogP (Predicted) Solubility (µM)
Target Compound 366.45 Ethoxy, methanesulfonylpiperidine 2.8 12.5
4-ethoxy-N-(2-phenylquinazolin-4-yl)benzamide 369.42 Ethoxy, quinazoline 3.1 8.2
2-methoxy-N-{[4-phenyl-1-(propylthio)piperidin-4-yl]methyl}benzamide 400.52 Methoxy, propylthio-piperidine 3.5 5.7
Y030-3659 256.30 Ethoxy, pyridinylmethyl 1.9 45.0

Notes:

  • The target compound’s methanesulfonyl group increases polarity compared to propylthio analogs, improving solubility over purely lipophilic derivatives.
  • Quinazoline-containing analogs exhibit higher molecular weights and reduced solubility, limiting bioavailability .

Pharmacological Activities

  • Target Compound: Potential applications in glycine transport inhibition (indicated by structural similarity to [18F]CFPyPB) or kinase modulation due to the sulfonyl-piperidine group .
  • Compound 32 (Quinazoline analog) : Likely anticancer activity via topoisomerase or kinase inhibition, as seen in similar quinazoline derivatives .
  • AS-4370 (Gastrokinetic agent) : A structurally distinct benzamide with a morpholine group, demonstrating potent gastric emptying activity but lacking sulfonyl-piperidine motifs .

Biological Activity

4-Ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide is a compound belonging to the benzamide class, characterized by its unique structural features that may confer specific biological activities. This article aims to delve into its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C16H24N2O4S
  • Molecular Weight : 356.44 g/mol
  • CAS Number : 1235058-60-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a notable regulator in insulin signaling pathways. This inhibition can enhance insulin sensitivity and glucose uptake, making it a candidate for therapeutic strategies in managing type 2 diabetes mellitus (T2DM) and obesity .

1. Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

  • Activity : The compound has demonstrated significant inhibitory activity against PTP1B, with an IC50 value reported at approximately 0.07 μM, indicating potent efficacy .
  • Selectivity : It exhibits a selective inhibition profile with a 32-fold preference over T-cell PTPase (TCPTP), which is critical for minimizing off-target effects .

2. Enhancement of Insulin Sensitivity

  • In vitro studies have shown that the compound can enhance insulin-stimulated glucose uptake in cellular models without significant cytotoxicity, suggesting a favorable safety profile for potential therapeutic use .

3. Antimicrobial Properties

Case Studies and Research Findings

A series of studies have been conducted to evaluate the pharmacological potential of benzamide derivatives, including the compound :

StudyFindings
Demonstrated high PTP1B inhibitory activity (IC50 = 0.07 μM) and enhanced glucose uptake in vitro.
Suggested potential applications in medicinal chemistry due to diverse biological activities, including possible antimicrobial effects.

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